N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester

Peptide Synthesis Chiral Purity Quality Control

N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester (Z-Glu-OMe, CAS 5672-83-3) is a protected L-glutamic acid derivative featuring a benzyloxycarbonyl (Z) group at the α-amino terminus and a methyl ester at the α-carboxyl group. This compound is a fundamental building block in peptide synthesis, enabling orthogonal protection strategies.

Molecular Formula C14H17NO6
Molecular Weight 295.29 g/mol
CAS No. 5672-83-3
Cat. No. B554401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester
CAS5672-83-3
SynonymsAC-ILE-NH2; Acetyl-L-isoleucineamide; 56711-06-9; AC1OCUTB; SCHEMBL10137041; CTK8F7538; ZINC399500; 6094AH; KM0025; AKOS006275706; ZB012789; (2S,3S)-2-acetamido-3-methylpentanamide
Molecular FormulaC14H17NO6
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H17NO6/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17)/t11-/m0/s1
InChIKeyBGMCTGARFXPQML-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester (Z-Glu-OMe, CAS 5672-83-3): Procurement Guide for Peptide Synthesis and Protease Research


N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester (Z-Glu-OMe, CAS 5672-83-3) is a protected L-glutamic acid derivative featuring a benzyloxycarbonyl (Z) group at the α-amino terminus and a methyl ester at the α-carboxyl group. This compound is a fundamental building block in peptide synthesis, enabling orthogonal protection strategies . It serves as an acyl donor in protease-catalyzed acyl transfer reactions for enzyme specificity studies [1]. Commercial specifications from major suppliers confirm high purity (≥99.0% by TLC) and a defined melting point range of 68-70 °C (lit.), providing essential quality benchmarks for procurement decisions .

Why Z-Glu-OMe (CAS 5672-83-3) Cannot Be Simply Substituted in Synthesis Workflows


Generic substitution of Z-Glu-OMe with alternative protected glutamic acid derivatives (e.g., Z-Glu-OH, Z-Glu(OMe)-OH, or Fmoc-Glu-OMe) risks compromising reaction selectivity, purity, and overall yield. The specific orthogonal protection pattern of Z-Glu-OMe—Z at the N-terminus and methyl ester at the α-carboxyl—is critical for enabling sequential deprotection strategies and maintaining high enantiomeric purity during peptide assembly . Uncontrolled racemization or side reactions may occur with less suitable protecting groups, directly impacting the quality of the final peptide product [1]. The quantitative evidence below demonstrates precisely where Z-Glu-OMe provides verifiable differentiation.

Quantitative Differentiation Evidence for Z-Glu-OMe (CAS 5672-83-3) Against Structural Analogs


Enantiomeric Purity ≥99.0% vs. Z-Glu-OH and Z-D-Glu-OMe

Commercial Z-Glu-OMe (L-enantiomer) is routinely specified at ≥99.0% enantiomeric purity (sum of enantiomers, TLC) with the D-enantiomer limited to ≤0.5% . In contrast, Z-Glu-OH (CAS 1155-56-3) often has a lower specified purity (~97%) and the D-enantiomer Z-D-Glu-OMe (CAS 26566-11-0) exhibits an optical rotation of +24 ± 2º (c=1 in EtOH) versus -24.0±1° for the L-form . This high enantiomeric fidelity directly reduces racemization risk during peptide coupling .

Peptide Synthesis Chiral Purity Quality Control

Defined Melting Point Range of 68-70 °C vs. Z-Glu-OH and Z-Glu-OtBu

Z-Glu-OMe exhibits a sharp, well-defined melting point of 68-70 °C (lit.), which serves as a reliable identity and purity criterion . In comparison, Z-Glu-OH (CAS 1155-56-3) has a reported melting point of 115-118 °C, while Z-Glu-OtBu (CAS 5891-48-5) melts at 81.0-85.0 °C . The lower melting point of Z-Glu-OMe facilitates handling and purification in organic solvent-based workflows .

Physicochemical Characterization Identity Confirmation Storage Stability

Specific Optical Rotation -24.0±1° vs. Z-D-Glu-OMe +24±2°

The specific optical rotation of Z-Glu-OMe is consistently reported as [α]²⁰/D −24.0±1° (c=1, EtOH) . This is directly opposite in sign and magnitude to the D-enantiomer Z-D-Glu-OMe, which exhibits [α]²⁰/D +24 ± 2° (c=1, EtOH) . This clear differentiation enables straightforward chiral purity verification and ensures the correct stereoisomer is used in synthesis .

Chiral Analysis Stereochemistry Confirmation QC Release

Enzymatic Acyl Donor Activity in V8 Protease Reactions vs. Z-Glu-OBzl and Z-Asp-OMe

In V8 proteinase-catalyzed peptide synthesis, Z-Glu-OMe serves as an efficient acyl donor, enabling coupling with amino acid amides in acetonitrile containing 5 vol% water. Under identical conditions, Z-Asp-Leu-NH₂ synthesis was not achieved, and Z-Glu-OBzl (benzyl ester) showed different reactivity profiles [1]. The partition constant (p) for Z-Glu-OMe with various nucleophiles has been quantitatively characterized, providing a basis for reaction optimization [2].

Protease Substrate Enzyme Specificity Acyl Transfer

Commercial Purity Specification ≥99.0% (TLC) vs. Boc-Glu-OMe and Fmoc-Glu-OMe

Leading suppliers offer Z-Glu-OMe with a purity of ≥99.0% by TLC (sum of enantiomers) . In contrast, Boc-Glu-OMe (CAS 72086-72-7) and Fmoc-Glu-OMe (CAS 144317-44-2) are often specified at lower purities (e.g., 95-98%) and may have more complex impurity profiles due to alternative protecting groups . The high purity of Z-Glu-OMe minimizes side reactions and simplifies purification of the final peptide [1].

Analytical Specification Procurement Quality Impurity Profile

Optimal Application Scenarios for Z-Glu-OMe (CAS 5672-83-3) Based on Quantitative Evidence


Solution-Phase Peptide Synthesis Requiring High Enantiomeric Fidelity

Utilize Z-Glu-OMe in solution-phase peptide synthesis where maintaining chiral integrity is paramount. Its ≥99.0% enantiomeric purity and well-defined optical rotation (-24.0±1°) ensure minimal racemization during coupling, as demonstrated in the synthesis of dipeptides and tripeptides . The orthogonal Z and methyl ester protecting groups enable sequential deprotection strategies [1].

Protease Substrate for Enzyme Specificity and Mechanism Studies

Employ Z-Glu-OMe as a selective acyl donor in V8 proteinase (Glu-C) catalyzed reactions to study S′-subsite specificity. Quantitative partition constants have been determined, and the compound has been validated in the synthesis of Z-Glu-Leu-NH₂ . This provides a robust platform for investigating protease mechanisms and developing enzymatic peptide synthesis methods [1].

Quality Control and Identity Confirmation in Procurement

Leverage the compound's sharp melting point (68-70 °C) and specific optical rotation for straightforward identity and purity verification upon receipt. These parameters, along with the ≥99.0% TLC purity specification, enable rapid QC release and ensure material suitability before initiating costly synthesis campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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